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molecular formula C9H15NO2 B123163 tert-Butyl but-3-yn-1-ylcarbamate CAS No. 149990-27-2

tert-Butyl but-3-yn-1-ylcarbamate

Cat. No. B123163
M. Wt: 169.22 g/mol
InChI Key: BWNQTGRBVMERHU-UHFFFAOYSA-N
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Patent
US08420631B2

Procedure details

Add triethylamine (3 mL) to a solution of 4-pentynoic acid (1.96 g, 20 mmol) in tert-butanol (6 mL) at 0° C. and then add diphenyl phosphoryl azide (CAUTION: reaction starts violently a short period after the addition). Heat the reaction mixture at 85° C. overnight under nitrogen. Concentrate in vacuo and purify the crude mixture by chromatography on silica gel eluting with dichloromethane to obtain the title compound as a white solid (1.81 g, 53%).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
53%

Identifiers

REACTION_CXSMILES
C([N:3]([CH2:6]C)[CH2:4][CH3:5])C.[C:8](O)(=O)[CH2:9]CC#C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:22])C=CC=CC=1.[C:32]([OH:36])([CH3:35])([CH3:34])[CH3:33]>>[C:32]([O:36][C:6](=[O:22])[NH:3][CH2:4][CH2:5][C:8]#[CH:9])([CH3:35])([CH3:34])[CH3:33]

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.96 g
Type
reactant
Smiles
C(CCC#C)(=O)O
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
starts violently a short period
ADDITION
Type
ADDITION
Details
after the addition)
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
purify the crude mixture by chromatography on silica gel eluting with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NCCC#C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.81 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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